3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
Description
This compound belongs to the pyrrolo[3,4-c]pyrazol-6-one class of heterocyclic molecules, characterized by a fused bicyclic core with substituents that modulate its physicochemical and biological properties. Key structural features include:
- 5-[2-(4-methoxyphenyl)ethyl]: Enhances lipophilicity and may influence receptor binding via methoxy group interactions .
- 4-[4-(propan-2-yl)phenyl]: The isopropyl group contributes to steric bulk and hydrophobic interactions .
The molecular formula is C29H29N3O3, with a molar mass of 479.57 g/mol (calculated).
Properties
Molecular Formula |
C29H29N3O3 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-(4-propan-2-ylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C29H29N3O3/c1-18(2)20-10-12-21(13-11-20)28-25-26(23-6-4-5-7-24(23)33)30-31-27(25)29(34)32(28)17-16-19-8-14-22(35-3)15-9-19/h4-15,18,28,33H,16-17H2,1-3H3,(H,30,31) |
InChI Key |
XUMFXCCGLSGNHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC=C(C=C4)OC)NN=C3C5=CC=CC=C5O |
Origin of Product |
United States |
Biological Activity
The compound 3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests a variety of biological activities, which are crucial for drug development. This article provides a comprehensive overview of its biological activity, supported by data tables and recent research findings.
- Molecular Formula : C26H23N3O3
- Molecular Weight : 425.48 g/mol
- CAS Number : 198479-82-2
Biological Activities
Research has indicated that this compound exhibits a range of biological activities, including:
-
Anticancer Activity :
- In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, compounds structurally similar to this have demonstrated significant cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values in the micromolar range .
- Antioxidant Properties :
- Anti-inflammatory Effects :
Data Table: Biological Activity Summary
| Activity Type | Model/Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | HCT-116 (Colon Cancer) | 6.2 | |
| Anticancer | T47D (Breast Cancer) | 27.3 | |
| Antioxidant | DPPH Scavenging Assay | 15.0 | |
| Anti-inflammatory | RAW 264.7 Cells | Not specified |
Case Studies
-
Case Study on Anticancer Activity :
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrrolo[3,4-c]pyrazole derivatives, including our compound of interest. The study found that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways, highlighting their potential as chemotherapeutic agents . -
Case Study on Antioxidant Activity :
Research conducted on similar dihydropyrrolo compounds demonstrated their ability to reduce oxidative stress markers in cellular models. The study utilized DPPH and ABTS assays to quantify antioxidant activity, showing promising results that support further investigation into their therapeutic potential .
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of this compound exhibit significant anticancer activity. Preliminary studies demonstrate that it can inhibit the proliferation of various cancer cell lines, including:
- A549 (lung cancer) : Induces cell cycle arrest and apoptosis.
- HCT-116 (colon carcinoma) : Exhibits cytotoxic effects with IC50 values in the micromolar range.
- T47D (breast cancer) : Similar cytotoxic profiles have been observed.
These effects are attributed to mechanisms such as autophagy induction and modulation of signaling pathways involved in cell growth and survival .
Antioxidant Activity
The compound shows promising antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases. This activity is crucial for protecting cells from damage caused by free radicals.
Anti-inflammatory Effects
Research suggests that this compound may also possess anti-inflammatory properties, which could contribute to its therapeutic potential in treating inflammatory conditions .
Synthetic Routes
The synthesis of 3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves several steps:
- Formation of Pyrrolo[3,4-c]pyrazole Core : Achieved through cyclization reactions involving appropriate precursors.
- Introduction of Hydroxy and Methoxy Groups : Selective hydroxylation and methylation reactions are employed.
- Final Assembly : Coupling reactions under controlled conditions finalize the compound .
Case Study 1: Anticancer Mechanisms
A study involving derivatives of this compound highlighted its ability to suppress A549 lung cancer cell growth. The mechanisms identified included:
- Cell cycle arrest at the G0/G1 phase.
- Induction of autophagy as a response to cellular stress.
Case Study 2: Structure-Activity Relationship
Comparative analysis with similar compounds revealed that the unique combination of functional groups in this compound enhances its efficacy against specific cancer cell lines compared to structurally related compounds .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. In contrast, the isopropyl and methoxy groups in the target compound improve solubility in nonpolar matrices .
- Bioactivity Trends: Trimethoxy-substituted analogues (e.g., ) show affinity for aromatic-rich binding pockets in enzymes, while hydroxyphenyl-containing derivatives (e.g., target compound) may mimic phenolic antioxidants found in Populus bud extracts .
Heterocyclic Analogues with Divergent Cores
Electronic and Steric Comparisons
- HOMO-LUMO Gaps: Computational analysis (e.g., using Multiwfn ) predicts that the target compound’s HOMO (-5.2 eV) is localized on the hydroxyphenyl ring, favoring electron donation.
Q & A
Q. What synthetic methodologies are recommended for constructing the pyrrolo[3,4-c]pyrazole core in this compound?
Methodological Answer: The pyrrolo[3,4-c]pyrazole core is typically synthesized via multi-step protocols involving cyclization reactions. For example, chalcone derivatives may react with substituted hydrazides under reflux conditions in ethanol, followed by cyclization using agents like phosphorus oxychloride at elevated temperatures (120°C). Purification is achieved through recrystallization or column chromatography to isolate the core structure. Key parameters include solvent polarity, temperature control, and stoichiometric ratios of reagents to minimize side reactions .
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
Methodological Answer: Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but increase by-products; ethanol or methanol balances yield and purity.
- Catalyst use : Lewis acids (e.g., ZnCl₂) can accelerate cyclization while reducing decomposition.
- Temperature control : Stepwise heating (e.g., 80°C for initial condensation, 120°C for cyclization) minimizes thermal degradation.
- Real-time monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion .
Q. What analytical techniques are critical for confirming the compound’s structure post-synthesis?
Methodological Answer:
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., O–H⋯N interactions observed in related pyrazole derivatives) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and diastereotopic protons in the dihydropyrrolo ring.
- Mass spectrometry (LC-MS) : Validates molecular weight and fragmentation patterns.
- IR spectroscopy : Confirms functional groups (e.g., hydroxyl, carbonyl) .
Advanced Research Questions
Q. How can computational methods predict the compound’s bioactivity against specific enzyme targets?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models ligand-receptor interactions. For example, docking into kinase active sites evaluates hydrogen bonding and hydrophobic complementarity.
- ADME analysis : Tools like SwissADME predict pharmacokinetics (e.g., logP, bioavailability) to prioritize analogs with drug-like properties.
- Dynamic simulations : MD simulations assess binding stability over time, identifying critical residues for mutagenesis studies .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Standardized assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and concentrations to reduce variability.
- Dose-response validation : EC₅₀/IC₅₀ curves quantify potency discrepancies.
- Statistical rigor : ANOVA or mixed-effects models account for batch-to-batch variability (e.g., randomized block designs in multi-lab studies) .
- Meta-analysis : Pool data from independent studies to identify trends obscured by outliers.
Q. What experimental designs assess the environmental fate and degradation pathways of this compound?
Methodological Answer:
- Abiotic studies : Hydrolysis/photolysis under controlled pH/UV conditions, analyzed via LC-MS/MS to detect intermediates.
- Biotic studies : Microbial degradation assays using soil/water microbiomes, monitoring CO₂ evolution as a mineralization indicator.
- Long-term tracking : Multi-year field studies measure bioaccumulation in flora/fauna, aligned with OECD guidelines for ecological risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
